molecular formula C16H14BrN3O2 B14204827 N-(4-Bromophenyl)-N'-(5,7-dimethyl-1,3-benzoxazol-2-yl)urea CAS No. 832694-93-6

N-(4-Bromophenyl)-N'-(5,7-dimethyl-1,3-benzoxazol-2-yl)urea

Cat. No.: B14204827
CAS No.: 832694-93-6
M. Wt: 360.20 g/mol
InChI Key: NIBGGOQJXMFOSH-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N’-(5,7-dimethyl-1,3-benzoxazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, featuring a bromophenyl group and a dimethylbenzoxazolyl moiety, contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-N’-(5,7-dimethyl-1,3-benzoxazol-2-yl)urea typically involves the reaction of 4-bromoaniline with 5,7-dimethyl-2-isocyanatobenzoxazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N’-(5,7-dimethyl-1,3-benzoxazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenol derivatives, while substitution reactions can produce various substituted urea compounds.

Scientific Research Applications

N-(4-Bromophenyl)-N’-(5,7-dimethyl-1,3-benzoxazol-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N’-(5,7-dimethyl-1,3-benzoxazol-2-yl)urea involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N’-(5,7-dimethyl-1,3-benzoxazol-2-yl)urea
  • N-(4-Fluorophenyl)-N’-(5,7-dimethyl-1,3-benzoxazol-2-yl)urea
  • N-(4-Methylphenyl)-N’-(5,7-dimethyl-1,3-benzoxazol-2-yl)urea

Uniqueness

N-(4-Bromophenyl)-N’-(5,7-dimethyl-1,3-benzoxazol-2-yl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.

Properties

CAS No.

832694-93-6

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.20 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)urea

InChI

InChI=1S/C16H14BrN3O2/c1-9-7-10(2)14-13(8-9)19-16(22-14)20-15(21)18-12-5-3-11(17)4-6-12/h3-8H,1-2H3,(H2,18,19,20,21)

InChI Key

NIBGGOQJXMFOSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)NC(=O)NC3=CC=C(C=C3)Br)C

Origin of Product

United States

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